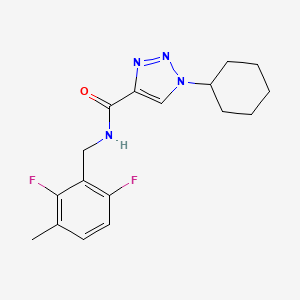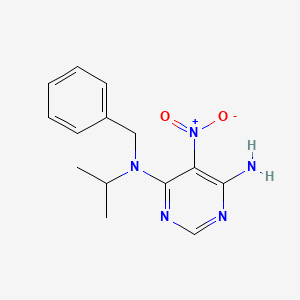![molecular formula C24H24N4O5 B4135242 2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4135242.png)
2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide
概要
説明
2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a nitrobenzamide group, and a substituted aniline. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The phthalimide intermediate is then coupled with the nitrobenzamide derivative under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and nitrobenzamide moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction, often achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phthalimide and aniline sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine, leading to the formation of amino derivatives.
Substitution: Formation of substituted phthalimide and aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a biochemical probe is investigated. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and processes.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. Researchers explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The nitrobenzamide group is particularly important for its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The phthalimide moiety also plays a role in stabilizing the compound’s structure and enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-diethyl-N-methylethanaminium
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl
Uniqueness
What sets 2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide apart from similar compounds is its combination of the phthalimide, nitrobenzamide, and substituted aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
2-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-15-5-4-6-16(13-15)26-22(29)20-14-17(28(32)33)9-10-21(20)25-11-12-27-23(30)18-7-2-3-8-19(18)24(27)31/h2-6,9-10,13-14,18-19,25H,7-8,11-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIGIHBSNRMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4135160.png)
![2-[4-[(benzylamino)methyl]-2-ethoxyphenoxy]-N-cyclohexylacetamide;hydrochloride](/img/structure/B4135165.png)
![2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4135176.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4135179.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(2-methylpropyl)glycinamide](/img/structure/B4135203.png)

![N-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4135219.png)
![N-benzyl-4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135223.png)
![2,4-dichloro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135230.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)
![1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4135238.png)
![N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4135245.png)
